molecular formula C35H38N2O6 B1201544 2'-Norberbamunine

2'-Norberbamunine

Cat. No.: B1201544
M. Wt: 582.7 g/mol
InChI Key: MLNXJBWXCQOCIN-URLMMPGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Norberbamunine is a bis-benzyl isoquinoline alkaloid primarily isolated from Berberis stolonifera plant cell cultures . Structurally, it belongs to the dimeric benzyltetrahydroisoquinoline class, formed via regio- and stereoselective oxidative phenol coupling catalyzed by a cytochrome P-450 enzyme . This enzymatic process enables the dimerization of chiral substrates like (S)-coclaurine and (R)-N-methylcoclaurine, resulting in the formation of this compound alongside other dimers such as berbamunine and guattegaumerine . The compound’s lack of a methyl group at the 2' position distinguishes it from berbamunine, a structural analog with significant pharmacological activity .

Properties

Molecular Formula

C35H38N2O6

Molecular Weight

582.7 g/mol

IUPAC Name

(1R)-1-[[4-hydroxy-3-[4-[[(1S)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C35H38N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-6-9-30(38)35(16-22)43-25-7-4-21(5-8-25)14-28-26-19-31(39)33(41-2)17-23(26)10-12-36-28/h4-9,16-20,28-29,36,38-40H,10-15H2,1-3H3/t28-,29+/m0/s1

InChI Key

MLNXJBWXCQOCIN-URLMMPGGSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)C[C@H]5C6=CC(=C(C=C6CCN5)OC)O)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Impact: The (R,S) configuration of 2'-Norberbamunine, mediated by P-450 enzymes, contrasts with the (R,R) configuration of guattegaumerine, leading to divergent biological activities .

Pharmacological Profiles

  • Anticancer Activity: this compound exhibits moderate cytotoxicity against breast cancer cell lines (IC₅₀: 12–18 µM), outperforming berbamine (IC₅₀: 25–30 µM) but underperforming relative to berbamunine (IC₅₀: 8–10 µM) .
  • Antimicrobial Efficacy: Against Staphylococcus aureus, this compound shows a MIC of 32 µg/mL, comparable to berbamunine (MIC: 28 µg/mL) but superior to guattegaumerine (MIC: 64 µg/mL) .
  • Mechanistic Divergence: Unlike berbamine, which modulates calcium channels, this compound primarily disrupts microbial cell membranes and induces apoptosis in cancer cells via mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Norberbamunine
Reactant of Route 2
2'-Norberbamunine

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